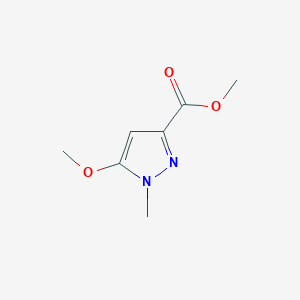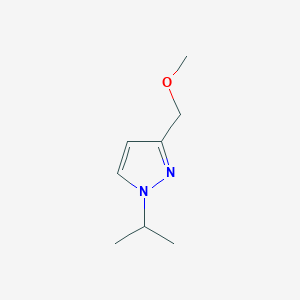![molecular formula C15H22N2O5S B2707013 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid CAS No. 1009540-53-7](/img/structure/B2707013.png)
2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a product for proteomics research . It has a molecular formula of C15H22N2O5S and a molecular weight of 342.41 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl group attached to an amino acid chain with a sulfonyl group . The sulfonyl group is attached to a dimethylamino group, which is a common functional group in organic chemistry.Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Perfluoroalkyl acids, including perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are noted for their widespread use in industrial and consumer products. Their persistence in the environment and presence in human populations have raised significant health and environmental concerns. Studies have highlighted the developmental toxicity of these compounds, particularly their teratological potentials and postnatal developmental and reproductive effects in rodents, suggesting potential human health risks (Lau, Butenhoff, & Rogers, 2004). The environmental occurrence, fate, and effects of emerging fluoroalkylether substances, including PFAS alternatives like Gen-X and ADONA, have also been reviewed, indicating the need for further research to understand their impacts (Munoz, Liu, Duy, & Sauvé, 2019).
Biodegradation and Treatment
Research into the microbial degradation of polyfluoroalkyl chemicals has shed light on the potential pathways through which these persistent pollutants might be broken down in the environment. This includes the transformation of precursor chemicals into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), such as PFOA and PFOS, and highlights the importance of understanding microbial degradation pathways (Liu & Mejia Avendaño, 2013). Another study focused on the adsorption technologies for removing PFAS from water, emphasizing the challenges in adsorbent regeneration and the need for innovative solutions to address the persistence of these compounds (Gagliano, Sgroi, Falciglia, Vagliasindi, & Roccaro, 2019).
Health Risks and Regulatory Perspectives
Investigations into human exposure to PFAS through drinking water have highlighted the risks associated with these substances. The focus has been on understanding how PFAS, especially PFOS and PFOA, accumulate in humans and the potential health risks from exposure through contaminated water sources. This research underscores the importance of re-evaluating human health risks based on current exposure levels, particularly for vulnerable populations such as infants (Domingo & Nadal, 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-10(2)9-13(15(19)20)16-14(18)11-5-7-12(8-6-11)23(21,22)17(3)4/h5-8,10,13H,9H2,1-4H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYIJKFOYHUVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2706934.png)
![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2706936.png)







![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)



